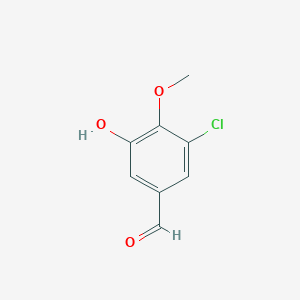

3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Description

Historical Context and Significance of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde, was first isolated in 1803 by the French pharmacist Martrès from amygdalin, found in bitter almonds. wikipedia.orgbritannica.com Its synthesis in 1832 by Friedrich Wöhler and Justus von Liebig marked a pivotal moment in the development of organic chemistry. wikipedia.org Historically and in contemporary science, benzaldehyde and its derivatives are of immense importance. They serve as crucial precursors and intermediates in the synthesis of a vast array of other organic compounds, from pharmaceuticals and plastic additives to aniline (B41778) and acridine (B1665455) dyes. wikipedia.orgwisdomlib.orgwisdomlib.org

The versatility of the benzaldehyde framework allows for the creation of numerous derivatives, which are instrumental as reactants for building more complex molecules, such as specific sulfonamides and imidazole (B134444) derivatives. wisdomlib.orgwisdomlib.org The chemical reactivity of the aldehyde group, combined with the stability of the benzene (B151609) ring, makes these compounds foundational building blocks in the chemical industry. wisdomlib.orgmdpi.com

Structural Isomerism and Positional Effects in Halogenated and Alkoxy-Substituted Benzaldehydes

The functionality and reactivity of a benzaldehyde derivative are profoundly influenced by the nature and position of substituents on the benzene ring. This is governed by the principles of structural isomerism and electronic effects. Substituents alter the electron density of the aromatic ring and, consequently, its susceptibility to electrophilic attack and the orientation of subsequent substitutions.

Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Activating Groups: Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) are strong activators. They donate electron density to the ring through resonance, making the ortho and para positions particularly electron-rich and thus more reactive towards electrophiles. libretexts.org

Deactivating Groups: The aldehyde group (-CHO) and halogens (like -Cl) are deactivating groups. The aldehyde group strongly withdraws electron density from the ring via resonance and induction, making the ring less reactive. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic substitution. libretexts.orgsarthaks.comdoubtnut.com Halogens are also deactivating due to their strong inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In a polysubstituted benzaldehyde like 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, these effects are combined. The powerful activating and ortho, para-directing influence of the hydroxyl and methoxy groups typically dominates, directing further substitutions.

Current Research Trends in Multifunctional Aromatic Aldehydes

The market for aromatic aldehydes is experiencing significant growth, driven by their expanding applications in key industries. dataintelo.com Current research is focused on leveraging their unique properties for advanced applications. A major trend is the development of novel, selective production methods, such as the photocatalytic oxidation of alcohols to their corresponding aldehydes, which is seen as a promising green alternative to traditional synthesis. researchgate.net

In the pharmaceutical and life sciences sectors, there is increasing demand for functionalized aromatic aldehydes as key intermediates in the synthesis of medicinal compounds. dataintelo.com Research is actively exploring the biological activities of these molecules, including their potential antimicrobial and even antitumor properties. mdpi.com The use of aromatic aldehydes extends to the food and beverage industry as flavoring agents, the cosmetics industry for fragrances, and the agricultural sector for the synthesis of agrochemicals. dataintelo.com This broad utility continues to fuel research into new derivatives and applications. openpr.comadvancemarketanalytics.com

Properties

IUPAC Name |

3-chloro-5-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAFORQFPLHRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275186 | |

| Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54246-06-9 | |

| Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54246-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Hydroxy 4 Methoxybenzaldehyde

Established Synthetic Pathways to 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Established methods for the synthesis of substituted hydroxybenzaldehydes often rely on classical organic reactions such as electrophilic aromatic substitution and functional group interconversions.

Halogenation and Functional Group Interconversion Strategies

A primary strategy for the synthesis of this compound involves the direct halogenation of a suitable precursor, followed by other necessary functional group manipulations. A logical starting material for this approach is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl and methoxy (B1213986) groups on isovanillin direct electrophilic substitution to specific positions on the aromatic ring.

The direct chlorination of isovanillin would be expected to yield a chlorinated derivative. The position of chlorination is influenced by the directing effects of the hydroxyl and methoxy groups. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. In the case of isovanillin, the position ortho to the hydroxyl group and meta to the methoxy group (C2), and the position ortho to the methoxy group and meta to the hydroxyl group (C5) are activated. Steric hindrance can also play a role in determining the final product distribution.

Another established approach is the formylation of a pre-chlorinated phenol (B47542). For instance, the Vilsmeier-Haack or Reimer-Tiemann reactions on a precursor like 2-chloro-4-methoxyphenol (B103099) could potentially introduce a formyl group at the desired position. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic rings. The Reimer-Tiemann reaction employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. The regioselectivity of these reactions would be crucial in obtaining the desired isomer. For example, the Vilsmeier-Haack reaction of o-chlorophenol has been reported to yield 4-hydroxy-3-chlorobenzaldehyde.

Synthesis from Benzaldehyde (B42025), 3-(acetyloxy)-5-chloro-4-methoxy- and Related Precursors

An alternative pathway involves the use of a protected precursor, such as Benzaldehyde, 3-(acetyloxy)-5-chloro-4-methoxy-. In this strategy, the hydroxyl group of a precursor molecule is first protected, typically as an acetate (B1210297) ester, to prevent unwanted side reactions during subsequent synthetic steps.

Exploration of Novel and Efficient Synthetic Routes

In addition to established methods, the development of novel and more efficient synthetic routes is an ongoing area of research. These modern approaches often focus on improving reaction efficiency, reducing waste, and employing milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have emerged as powerful tools in organic synthesis. For the synthesis of this compound, a potential approach could involve the transition metal-catalyzed ortho-formylation of a suitably substituted phenol. Catalytic systems based on metals like rhodium have been investigated for the directed C-H functionalization of aromatic compounds, including the introduction of aldehyde functionalities. This method could offer high regioselectivity and functional group tolerance.

Photochemical and Electrochemical Synthesis Approaches

Photochemical and electrochemical methods offer alternative "green" pathways for organic synthesis. Photochemical reactions utilize light to initiate chemical transformations and could potentially be employed for the chlorination or formylation of appropriate precursors under mild conditions.

Electrochemical synthesis, which uses electrical current to drive chemical reactions, presents another promising avenue. Electrosynthesis can often be performed at room temperature and pressure, reducing the energy consumption of the process. The selective electrooxidation of a suitable benzyl (B1604629) alcohol derivative could potentially yield the desired aldehyde. For instance, the electrochemical synthesis of benzaldehyde from benzyl alcohol has been demonstrated. azom.com

Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green methodologies could include the use of environmentally benign solvents, catalysts, and reagents.

Biocatalysis, which employs enzymes to catalyze chemical reactions, is a key area of green chemistry. Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media. While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic transformations of precursors could be a viable green approach. Other green strategies include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of solvent-free reaction conditions. misericordia.eduacs.orgnih.govnih.gov

Regioselective Synthesis and Control of Substitution Patterns

The regioselective synthesis of this compound is not widely documented, necessitating a discussion of potential synthetic routes based on established methodologies for substituted benzaldehydes. The primary challenge lies in the specific orientation of the functional groups, which may not be readily achievable through direct electrophilic substitution of a simple precursor due to the directing effects of existing substituents.

A plausible synthetic strategy could involve the modification of more readily available starting materials, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (3-hydroxy-4-methoxybenzaldehyde). However, achieving the target substitution pattern would require a multi-step sequence involving protection of reactive groups, regioselective chlorination, and selective dealkylation/alkylation.

For instance, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a potential pathway could involve:

Protection of the phenolic hydroxyl group: To prevent side reactions during subsequent steps.

Regioselective chlorination: Directing the chlorine atom to the 5-position. This is a challenging step as the methoxy and protected hydroxyl groups will direct incoming electrophiles to other positions.

Introduction of the 5-hydroxyl group: This could potentially be achieved through a demethylation step if a dimethoxy precursor is used.

Alternatively, a convergent synthesis approach could be employed, starting with a pre-functionalized benzene (B151609) ring and introducing the aldehyde group at a later stage.

Control of Substitution Patterns in Key Reactions:

Several key reaction types are critical for controlling the substitution pattern on the benzaldehyde scaffold. The regioselectivity of these reactions is highly dependent on the reagents and reaction conditions.

Demethylation Reactions: Selective demethylation of dimethoxybenzaldehydes is a crucial transformation for installing a hydroxyl group at a specific position. Various reagents have been shown to exhibit regioselectivity based on the substitution pattern of the aromatic ring. For example, magnesium iodide etherate has been used for the regioselective demethylation of the more hindered O-methyl group in asymmetrically substituted 2,6-dimethoxybenzaldehydes. mdma.ch In the case of 3-chloro-2,6-dimethoxy-5-methylbenzaldehyde, demethylation occurs selectively on the chloro-side. mdma.ch Lewis acids like aluminum chloride (AlCl₃) in combination with nucleophiles such as ethanethiol (B150549) have also been employed for the selective cleavage of aryl methyl ethers. rsc.org

Table 1: Reagents for Regioselective Demethylation of Substituted Benzaldehydes

| Reagent | Substrate Example | Selectivity | Reference |

| Magnesium Iodide Etherate | Asymmetric 2,6-dimethoxybenzaldehydes | Demethylation of the more sterically hindered methoxy group | mdma.ch |

| Aluminum Chloride/Ethanethiol | Hydroxy-benzene-based compounds | Selective demethylation in the presence of other functional groups | rsc.org |

| Boron Tribromide (BBr₃) | 5-bromo-2,4-dimethoxybenzaldehyde | Potential for selective demethylation | researchgate.net |

| Trimethylsilyl Iodide (TMS-I) | 5-bromo-2,4-dimethoxybenzaldehyde | Potential for selective demethylation of the less hindered methoxy group | researchgate.net |

Chlorination Reactions: The introduction of a chlorine atom at a specific position on the benzene ring requires careful consideration of the directing effects of the existing substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators, which can make it challenging to achieve chlorination at the desired meta-position relative to these groups. The chlorination of vanillin, for instance, has been shown to yield the 5-chloro derivative. uni.edu To achieve a different regiochemistry, one might need to employ blocking groups or utilize a synthetic route where the chlorine is introduced before the other oxygen-containing functional groups.

Table 2: Chlorination of Vanillin Derivatives

| Starting Material | Reagent | Product | Reference |

| Vanillin | Chlorine in chloroform | 5-Chlorovanillin | uni.edu |

| 2-Aminovanillin | Sandmeyer Reaction (NaNO₂, HCl, CuCl) | 2-Chlorovanillin | uni.edu |

| 3-Methoxy-4-acetoxybenzal diacetate | Chlorine | 6-Chlorovanillin | uni.edu |

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of stereoselective methods is relevant for the synthesis of its potential chiral derivatives. Such derivatives could be of interest in various fields, including medicinal chemistry and materials science. Chirality could be introduced through several general strategies.

Asymmetric Aldol (B89426) Reactions: The formyl group of a benzaldehyde derivative can participate in aldol reactions. By employing a chiral catalyst, it is possible to achieve an enantioselective or diastereoselective addition to the aldehyde, leading to the formation of a chiral secondary alcohol. Chiral zinc(II) complexes, for example, have been used to catalyze stereoselective aldol reactions between dihydroxyacetone derivatives and various aldehydes. documentsdelivered.com

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, chiral imidazolidinone-based auxiliaries have been used to mediate highly stereoselective aldol reactions.

Asymmetric Reduction of a Prochiral Ketone: If a synthetic route proceeds through a ketone intermediate that is prochiral, an asymmetric reduction can be employed to generate a chiral alcohol. This is a common and effective method for creating stereocenters.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Hydroxy 4 Methoxybenzaldehyde

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR data for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is currently available in published literature.

Raman Spectroscopy

No specific Raman spectroscopy data for this compound is currently available in published literature.

Analysis of Characteristic Vibrational Modes

A comprehensive analysis of the vibrational modes would typically involve the assignment of observed spectral bands to specific molecular motions, such as stretching and bending of C-H, O-H, C=O, C-O, and C-Cl bonds, as well as vibrations of the aromatic ring. This analysis is pending the availability of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Analysis

No specific ¹H NMR data for this compound is currently available in published literature.

Carbon-13 (¹³C) NMR Characterization

No specific ¹³C NMR data for this compound is currently available in published literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides powerful tools for establishing connectivity between atoms within a molecule, overcoming the limitations of one-dimensional (1D) NMR in complex structures. For this compound, techniques such as COSY, HMQC, and HMBC are critical for assigning the proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show correlations between the aromatic protons. Given the substitution pattern, the two aromatic protons would likely show a weak long-range coupling, which might be observable in a COSY experiment, helping to confirm their relative positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgyoutube.com This is instrumental in assigning the carbon signals of the aromatic CH groups and the methoxy (B1213986) group.

Due to the lack of publicly available experimental 2D NMR spectra for this compound, the following table of expected correlations is based on established principles of NMR spectroscopy and data for analogous substituted benzaldehydes. researchgate.netresearchgate.netscience.gov

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H at) | Expected HSQC/HMQC Correlations (with ¹³C at) | Expected HMBC Correlations (with ¹³C at) |

|---|---|---|---|

| Aldehyde-H (~9.8 ppm) | Aromatic-H | C=O (~190 ppm) | C-1, C-2, C-6 |

| Aromatic-H (H-2/H-6) | Other Aromatic-H | Aromatic C-H | Adjacent Aromatic C, Aldehyde C=O |

| Methoxy-H (~3.9 ppm) | - | Methoxy-C (~56 ppm) | C-4 |

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. For this compound, which is a solid at room temperature, ssNMR could provide insights into its crystalline packing, polymorphism, and the precise nature of intermolecular interactions such as hydrogen bonding.

Key ssNMR techniques include Magic Angle Spinning (MAS), which is used to average out anisotropic interactions to obtain sharper lines, and Cross-Polarization (CP), which enhances the signals of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. wikipedia.org

Investigations into halogenated phenols using ssNMR have demonstrated the sensitivity of this technique to the local environment of the halogen atom. nih.govresearchgate.net For this compound, ³⁵Cl ssNMR could be particularly informative, providing details about the electric field gradient around the chlorine nucleus, which is influenced by the surrounding electronic structure and intermolecular contacts. wiley.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. mdpi.comchemspider.com For this compound, with a molecular formula of C₈H₇ClO₃, the theoretical exact mass can be calculated. nih.govnih.govnist.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically to within a few parts per million (ppm). This high accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data for C₈H₇ClO₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ |

| Nominal Mass | 186 amu |

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used for structural elucidation. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). nist.gov

For this compound, the presence of the chlorine atom introduces a characteristic isotopic pattern, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This isotopic signature would be visible in the molecular ion peak and any chlorine-containing fragment ions.

While a detailed experimental fragmentation pattern for this specific isomer is not published, analysis of related compounds such as 5-chlorovanillin (an isomer) and other halogenated benzaldehydes allows for the prediction of likely fragmentation pathways. nist.govgoogle.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Possible Fragment Identity | Notes |

|---|---|---|

| 186/188 | [M]⁺ | Molecular ion, showing the characteristic 3:1 chlorine isotopic pattern. |

| 185/187 | [M-H]⁺ | Loss of the aldehydic hydrogen. |

| 157/159 | [M-CHO]⁺ | Loss of the formyl group. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly effective method for the analysis of volatile and semi-volatile compounds. mdpi.com For the analysis of phenolic aldehydes, derivatization is often employed to increase volatility and improve chromatographic peak shape. researchgate.netnih.gov

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components on a capillary column. The retention time would be characteristic of the compound under the specific GC conditions. Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized and fragmented, yielding a mass spectrum that could be compared to a library for identification. The differentiation of isomers is often possible with GC-MS, as they may have distinct retention times and sometimes subtle differences in their mass spectra. ru.nlnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds, such as many phenolic compounds. nih.govmdpi.comnih.govresearchgate.net The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).

LC-MS is widely used for the analysis of phenolic compounds in various matrices. nih.govmdpi.comresearchgate.net An LC-MS method for this compound would allow for its quantification and confirmation in complex mixtures without the need for derivatization. The choice of mobile phase and column is critical for achieving good separation from other components. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Detailed experimental data regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound could not be located in the available literature. Such studies are crucial for understanding the electronic transitions within the molecule, including the effects of the substituent groups (chloro, hydroxyl, and methoxy) on the benzaldehyde (B42025) chromophore. This information is essential for photophysical and photochemical investigations.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Crystal Structure Determination

No published single-crystal X-ray diffraction data for this compound was found. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. Without this data, the exact crystal packing and supramolecular architecture remain undetermined.

Powder X-ray Diffraction (PXRD)

A powder X-ray diffraction pattern for this compound is not available in the public domain. PXRD is a fundamental technique used for phase identification of crystalline materials and can provide information on the unit cell dimensions. This data is vital for quality control and for studying crystalline polymorphism.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Specific Differential Scanning Calorimetry (DSC) thermograms for this compound are not documented in the reviewed literature. A DSC analysis would provide quantitative information on thermal events, such as the melting point and enthalpy of fusion, and identify any phase transitions occurring upon heating or cooling. While a melting point range is reported, a full DSC curve is necessary for a complete thermal profile. chemsynthesis.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) data for this compound could not be retrieved from the searched sources. TGA is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. This analysis would determine the decomposition temperature and provide insights into the compound's stability at elevated temperatures.

Aldehyde Group Reactivity: Condensation and Addition Reactions

The aldehyde group is characterized by its electrophilic carbon atom, which is susceptible to nucleophilic attack. This reactivity is central to a variety of condensation and addition reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Formation of Schiff Bases and Imines

The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. tandfonline.comresearchgate.net This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a characteristic azomethine (-C=N-) group. researchgate.netsigmaaldrich.com Aromatic aldehydes with effective conjugation systems tend to form stable Schiff bases. researchgate.net The reaction is often catalyzed by a few drops of acid and can be carried out in solvents like ethanol. sigmaaldrich.comoup.com These imine derivatives are significant in coordination chemistry and as intermediates for biologically active compounds. tandfonline.comvaia.com

Table 1: General Conditions for Schiff Base Formation

| Reactant | Catalyst | Solvent | Product Type |

|---|

This table presents a generalized summary of reaction conditions for the formation of Schiff bases.

Hydrazone Synthesis

Analogous to Schiff base formation, the aldehyde can react with hydrazides or hydrazine (B178648) derivatives to yield hydrazones. mdpi.comorientjchem.org This reaction is a condensation process where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, ultimately forming a C=N-NH-C=O linkage after dehydration. mdpi.comnih.gov These reactions are crucial in synthesizing compounds with potential biological activities. mdpi.comorientjchem.org For instance, hydrazones derived from substituted benzaldehydes have been synthesized by reacting the aldehyde with a hydrazide in a suitable solvent, sometimes under microwave irradiation to accelerate the reaction. mdpi.com

Table 2: Reagents and Conditions for Hydrazone Synthesis

| Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|

| Hydrazide (e.g., Isonicotinohydrazide, Benzohydrazide) | Ethanol, DMF | Reflux or Microwave Irradiation | Hydrazone |

This table provides examples of reagents and conditions used in hydrazone synthesis based on reactions with analogous benzaldehydes. mdpi.compurechemistry.org

Knoevenagel and Related Condensation Reactions

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. mychemblog.com It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a -CH₂- group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.comwikipedia.org The base, often a secondary amine like piperidine (B6355638) or a tertiary amine like triethylamine, deprotonates the active methylene compound to form a carbanion. tandfonline.comwikipedia.org This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. researchgate.net The subsequent elimination of a water molecule yields an α,β-unsaturated product. sigmaaldrich.com The reaction can be influenced by the choice of catalyst and solvent. tandfonline.compurechemistry.org The Doebner modification uses pyridine (B92270) as a solvent and malonic acid as the active methylene compound, which often leads to subsequent decarboxylation. researchgate.netacs.org

Table 3: Components of the Knoevenagel Condensation

| Component | Examples | Role |

|---|---|---|

| Active Methylene Compound | Malononitrile, Diethyl malonate, Ethyl cyanoacetate, Malonic acid, Thiobarbituric acid | Nucleophile Source |

| Base Catalyst | Piperidine, Triethylamine, β-Alanine, Ammonium salts | Deprotonation of Active Methylene Compound |

| Solvent | Ethanol, Pyridine, Methanol, or Solvent-free | Reaction Medium |

This table outlines the key components involved in a typical Knoevenagel condensation reaction. tandfonline.commdpi.comresearchgate.netacs.org

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group (-OH) is another key reactive site in this compound. It can undergo various modifications, which are essential for altering the molecule's properties or for protecting it during multi-step syntheses.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved through reactions like the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol (B47542) with a base) reacts with an alkyl halide. For example, the hydroxyl group of the related 3-Chloro-4-hydroxybenzaldehyde has been protected via etherification using allyl bromide and a base like potassium carbonate. purechemistry.org Reductive etherification of various hydroxybenzaldehydes to their corresponding isopropyl ethers has also been demonstrated using specific catalysts in isopropanol. organic-chemistry.org

Esterification involves the reaction of the phenolic hydroxyl with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base. Studies on related benzaldehydes have explored oxidative esterification as a method for this transformation. wikipedia.org

Table 4: Examples of Etherification and Esterification Reagents

| Reaction Type | Reagent | Base / Catalyst | Product |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., Allyl Bromide) | K₂CO₃ | Allyl Ether |

| Esterification | Acyl Halide / Anhydride | Pyridine | Phenyl Ester |

This table provides examples of reagents used for modifying the phenolic hydroxyl group.

Protection and Deprotection Strategies

In complex organic syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. acs.org This is achieved by converting the hydroxyl into a "protecting group" that is stable under specific reaction conditions but can be easily removed later. acs.org

Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), allyl, methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)). wikipedia.org The choice of protecting group is critical and depends on its stability under the planned reaction conditions. acs.org For instance, an allyl protecting group can be attached using allyl bromide and removed using a palladium catalyst system. purechemistry.org Silyl ethers are also common, though some, like TBDMS, can be labile under certain oxidative conditions. wikipedia.org Deprotection methods are specific to the protecting group used; for example, benzyl ethers can be removed by catalytic hydrogenation (Pd/C), while acid-labile groups can be removed using acids like trifluoroacetic acid.

Table 5: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Protection Reagents | Deprotection Conditions |

|---|---|---|

| Allyl | Allyl Bromide, K₂CO₃ | Pd(PPh₃)₄ / K₂CO₃ |

| Benzyl (Bn) | Benzyl Bromide, Base | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole (B134444) | Tetrabutylammonium fluoride (B91410) (TBAF) or Acid |

| para-Toluenesulfonyl (Tosyl) | Tosyl Chloride, Pyridine | Reductive or strong acid/base conditions |

This table summarizes common strategies for the protection and deprotection of phenolic hydroxyl groups. purechemistry.orgwikipedia.org

Halogen Atom Reactivity: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chlorine atom attached to the aromatic ring of this compound is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nature of the aldehyde group, combined with the electron-donating effects of the hydroxyl and methoxy groups, modulates the electron density of the aromatic system and, consequently, the susceptibility of the chlorine atom to substitution.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a plausible pathway for the derivatization of this compound. In an SNAr reaction, a nucleophile replaces a leaving group, in this case, the chloride ion, on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. In this compound, the aldehyde group is meta to the chlorine atom, which provides some activation, though less pronounced than if it were in an ortho or para position.

Common nucleophiles that could potentially displace the chlorine atom include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) could yield 3,4-dimethoxy-5-hydroxybenzaldehyde. However, the reactivity in SNAr reactions is highly dependent on the reaction conditions, such as temperature, solvent, and the nature of the nucleophile.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can serve as an electrophilic partner in these transformations.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid (Ar-B(OH)2) could lead to the formation of a biaryl compound. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Other notable cross-coupling reactions that could be employed include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Involves the reaction with an alkene.

Sonogashira Coupling: Employs a terminal alkyne.

Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond with an amine.

The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent system, which need to be optimized to achieve high yields and selectivity.

| Reaction Type | Potential Reactant | Potential Product | Key Conditions |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 3,4-Dimethoxy-5-hydroxybenzaldehyde | High temperature, polar aprotic solvent |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-5-hydroxy-4-methoxybenzaldehyde | Palladium catalyst, base |

| Stille Coupling | Organostannane | 3-Alkyl/Aryl-5-hydroxy-4-methoxybenzaldehyde | Palladium catalyst |

| Heck Coupling | Alkene | 3-Alkenyl-5-hydroxy-4-methoxybenzaldehyde | Palladium catalyst, base |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-5-hydroxy-4-methoxybenzaldehyde | Palladium catalyst, copper co-catalyst, base |

| Buchwald-Hartwig Amination | Amine | 3-Amino-5-hydroxy-4-methoxybenzaldehyde | Palladium catalyst, base |

Regioselective Functionalization of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound directs the position of further electrophilic or nucleophilic attacks. The interplay between the activating hydroxyl and methoxy groups and the deactivating chloro and aldehyde groups governs the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally directed to the positions activated by the electron-donating groups. In this case, the C2 and C6 positions are activated by the hydroxyl and methoxy groups. However, steric hindrance from the adjacent substituents might influence the outcome.

A potential strategy for achieving regioselective functionalization is through directed ortho-metalation (DoM). In this approach, a functional group directs the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. For this compound, the hydroxyl group, after protection, could potentially direct metalation to the C6 position.

Synthesis of Coordinative Complexes with Transition Metals

The presence of the hydroxyl and aldehyde groups, which contain oxygen atoms with lone pairs of electrons, endows this compound with the ability to act as a ligand and form coordination complexes with transition metals. tandfonline.comnih.gov The compound can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the hydroxyl and aldehyde groups to form a stable chelate ring.

The formation of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion, its oxidation state, and the coordination environment.

Schiff base complexes are a well-known class of coordination compounds that can be derived from aldehydes. Reaction of the aldehyde group of this compound with a primary amine (R-NH2) would yield a Schiff base ligand. This new ligand, possessing an imine (-C=N-) nitrogen in addition to the phenolic oxygen, can then coordinate with transition metal ions to form a variety of complexes with diverse structural and electronic properties. Studies on similar salicylaldehyde-based Schiff bases have shown that these complexes can exhibit interesting catalytic and biological activities. tandfonline.com

| Metal Ion | Potential Ligand | Coordination Mode | Potential Complex Geometry |

| Cu(II) | This compound | Bidentate (O, O) | Square Planar or Tetrahedral |

| Ni(II) | Schiff base derivative | Bidentate (O, N) | Square Planar or Tetrahedral |

| Co(II) | Schiff base derivative | Bidentate (O, N) | Tetrahedral or Octahedral |

| Zn(II) | This compound | Bidentate (O, O) | Tetrahedral |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group is a versatile handle for a variety of chemical transformations, most notably oxidation to a carboxylic acid and reduction to an alcohol.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-5-hydroxy-4-methoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation. The choice of reagent is often dictated by the desired selectivity and the tolerance of other functional groups in the molecule.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO4): A strong oxidizing agent that is effective but may require careful control of reaction conditions to avoid over-oxidation or reaction with other functional groups.

Chromium trioxide (CrO3) in acetic acid (Jones oxidation): A powerful oxidant, though the use of chromium reagents is often avoided due to their toxicity.

Silver(I) oxide (Tollens' reagent): A mild and selective oxidizing agent for aldehydes.

Sodium chlorite (B76162) (NaClO2): Often used in the Pinnick oxidation, which is highly selective for aldehydes and tolerant of other functional groups.

The resulting carboxylic acid can be further derivatized, for example, by esterification or amidation, to produce a range of other compounds.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Aqueous base, heat | 3-Chloro-5-hydroxy-4-methoxybenzoic acid |

| Silver(I) Oxide (Ag2O) | Aqueous ammonia | 3-Chloro-5-hydroxy-4-methoxybenzoic acid |

| Sodium Chlorite (NaClO2) | Buffered solution (e.g., with NaH2PO4), with a chlorine scavenger (e.g., 2-methyl-2-butene) | 3-Chloro-5-hydroxy-4-methoxybenzoic acid |

The aldehyde group can be reduced to a primary alcohol, yielding 3-Chloro-5-hydroxy-4-methoxybenzyl alcohol. This transformation is typically achieved using a variety of reducing agents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. It is generally unreactive towards other functional groups like esters or the aromatic chloro substituent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method can sometimes lead to the reduction of other functional groups, including the dehalogenation of the chloro group, depending on the reaction conditions.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature | 3-Chloro-5-hydroxy-4-methoxybenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | 3-Chloro-5-hydroxy-4-methoxybenzyl alcohol |

| Catalytic Hydrogenation (H2/Pd/C) | Ethanol or ethyl acetate (B1210297), atmospheric or elevated pressure | 3-Chloro-5-hydroxy-4-methoxybenzyl alcohol (potential for dehalogenation) |

Table of Chemical Compounds Mentioned

| Chemical Name | Molecular Formula | Role/Context |

| 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | C₈H₇ClO₃ | Main subject of the article |

| 5-Chlorovanillin | C₈H₇ClO₃ | Synonym for the main subject |

| Benzaldehyde (B42025) | C₇H₆O | Parent aromatic aldehyde |

| Amygdalin | C₂₀H₂₇NO₁₁ | Natural source of benzaldehyde |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | Common flavoring agent and potential precursor |

| 3-Chloro-5-hydroxybenzoic acid | C₇H₅ClO₃ | Oxidation product and GPR81 agonist |

| Sodium borohydride (B1222165) | NaBH₄ | Example of a reducing agent |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and energy of molecules. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational efficiency in studying organic molecules. These calculations would serve as the basis for understanding the compound's geometry, reactivity, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be performed to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as those connected to the aldehyde, hydroxyl, and methoxy (B1213986) groups. By mapping the potential energy surface, researchers can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would quantify the stability a molecule gains from these interactions, offering deeper insight into the nature of its chemical bonds and the influence of its substituent groups (chloro, hydroxyl, and methoxy) on the aromatic ring.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electrophilic nature of the aldehyde's carbonyl oxygen and the nucleophilic character associated with the hydroxyl group and the aromatic ring.

Molecular Dynamics Simulations

While quantum calculations focus on static molecules, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would model how this compound behaves in a specific environment, such as in a solvent like water or ethanol. This would provide valuable information on its solvation, diffusion, and how its conformations change over time, offering a dynamic perspective on its physical and chemical behavior.

Prediction of Chemical Reactivity and Reaction Mechanisms

The reactivity of a molecule, including the sites susceptible to electrophilic or nucleophilic attack, can be predicted using concepts derived from Density Functional Theory (DFT). Fukui functions and electrophilicity indices are key descriptors in this context. While specific computational studies detailing these indices for this compound are not extensively available in the current literature, the theoretical framework allows for a predictive understanding based on its structural features—a substituted benzene (B151609) ring with an aldehyde, a hydroxyl, a methoxy, and a chloro group.

Fukui Functions:

The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.

ƒ+(r): Identifies sites for nucleophilic attack by indicating where the electron density increases the most when an electron is added to the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to be a primary site for nucleophilic attack due to its inherent electrophilicity.

ƒ-(r): Pinpoints sites for electrophilic attack by showing where the electron density is most depleted upon electron removal. The electron-donating hydroxyl and methoxy groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. The presence of the electron-withdrawing chloro and aldehyde groups modulates this effect.

ƒ0(r): Indicates sites susceptible to radical attack.

Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, providing a quantitative measure of its reactivity. A hypothetical representation of condensed Fukui function values is presented in the table below to illustrate which atoms are likely to be involved in different types of reactions.

Interactive Data Table: Hypothetical Condensed Fukui Functions for this compound

| Atom Number | Atom Type | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| 1 | C (Aldehyde) | 0.25 | 0.05 | 0.15 |

| 2 | O (Aldehyde) | 0.15 | 0.10 | 0.12 |

| 3 | C (Aromatic) | 0.08 | 0.12 | 0.10 |

| 4 | C (Aromatic) | 0.06 | 0.08 | 0.07 |

| 5 | C (Aromatic, with Cl) | 0.07 | 0.06 | 0.06 |

| 6 | C (Aromatic, with OH) | 0.05 | 0.15 | 0.10 |

| 7 | O (Hydroxyl) | 0.10 | 0.20 | 0.15 |

| 8 | C (Aromatic, with OCH3) | 0.04 | 0.13 | 0.09 |

| 9 | O (Methoxy) | 0.09 | 0.08 | 0.08 |

| 10 | C (Methoxy) | 0.03 | 0.02 | 0.02 |

| 11 | Cl | 0.03 | 0.01 | 0.02 |

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Electrophilicity Indices:

For this compound, the presence of the electron-withdrawing aldehyde and chloro groups would contribute to a significant electrophilicity index, making it a good candidate for reactions with nucleophiles. A comparative table of hypothetical electrophilicity indices for related benzaldehyde (B42025) derivatives is shown below.

Interactive Data Table: Hypothetical Global Reactivity Descriptors

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzaldehyde | -6.5 | -1.5 | 2.5 | 3.20 |

| 4-Hydroxybenzaldehyde | -6.2 | -1.3 | 2.45 | 3.06 |

| 4-Methoxybenzaldehyde | -6.1 | -1.2 | 2.45 | 2.94 |

| 3-Chlorobenzaldehyde | -6.7 | -1.8 | 2.45 | 3.66 |

| This compound | -6.4 | -1.7 | 2.35 | 3.45 |

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Hydrogen Bonding Interactions and Intermolecular Associations

The hydroxyl group in this compound makes it a potent hydrogen bond donor, while the carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions are fundamental to its physical properties, such as melting point and solubility, as well as its interactions with other molecules in a biological or chemical system.

Computational studies can model these interactions to determine their strength and geometry. The formation of intermolecular hydrogen bonds can lead to the formation of dimers or larger molecular aggregates in the solid state or in concentrated solutions. The most likely hydrogen bonding scenario would involve the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule (O-H···O=C).

The strength of these hydrogen bonds can be estimated by calculating the interaction energy between the participating molecules. This is typically done by comparing the energy of the hydrogen-bonded complex to the sum of the energies of the individual, non-interacting molecules.

Interactive Data Table: Hypothetical Hydrogen Bond Parameters for a this compound Dimer

| Interaction Type | Donor Atom | Acceptor Atom | H-bond Distance (Å) | H-bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O=C | O (hydroxyl) | O (aldehyde) | 1.85 | 175 | -6.5 |

| C-H···O | C (aldehyde) | O (hydroxyl) | 2.40 | 150 | -1.8 |

| C-H···Cl | C (aromatic) | Cl | 2.90 | 145 | -0.9 |

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Strategic Applications in Organic Synthesis and Materials Science

Role as a Precursor and Building Block for Complex Organic Molecules

3-Chloro-5-hydroxy-4-methoxybenzaldehyde serves as a versatile precursor for the synthesis of a variety of complex organic molecules due to its reactive aldehyde and hydroxyl functional groups, along with the influence of its chloro and methoxy (B1213986) substituents on the aromatic ring.

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature that allows for its use in the construction of various heterocyclic systems. While direct examples of its application are not extensively documented in publicly available literature, its reactivity can be inferred from similar substituted benzaldehydes.

One of the primary routes to heterocyclic compounds from aldehydes is through condensation reactions with dinucleophiles. For instance, substituted benzaldehydes are known to react with o-phenylenediamines to form benzimidazole derivatives, which are important scaffolds in medicinal chemistry tandfonline.com. Similarly, reactions with hydrazides can yield hydrazones, which can be further cyclized to form various five- and six-membered heterocycles researchgate.net. The presence of the hydroxyl and chloro groups on the benzaldehyde (B42025) ring can influence the reaction conditions and the properties of the resulting heterocyclic compounds.

Quinazoline derivatives, another important class of nitrogen-containing heterocycles, can be synthesized from 2-azidobenzaldehydes, highlighting the utility of functionalized benzaldehydes in complex annulation strategies mdpi.com. The reactivity of this compound would be analogous, making it a potential starting material for novel, substituted heterocyclic systems.

| Reactant Type | Resulting Heterocycle | General Reaction |

|---|---|---|

| o-Phenylenediamines | Benzimidazoles | Condensation |

| Hydrazides | Hydrazones (precursors to various heterocycles) | Condensation |

| Amidines | Pyrimidines | Condensation |

Construction of Macrocyclic Systems

The design and synthesis of macrocycles are of significant interest due to their unique structural and functional properties. Functionalized aldehydes are valuable building blocks in the construction of these large ring systems. Methodologies such as the Ugi reaction have been employed for the efficient, two-step synthesis of a wide array of macrocycles of varying sizes nih.gov. These reactions often tolerate a broad range of functional groups, suggesting that this compound could be incorporated into such synthetic strategies to produce novel macrocyclic architectures with specific functionalities imparted by its substitution pattern nih.govnih.gov.

Development of Novel Organic Materials

The unique combination of functional groups in this compound makes it an attractive candidate for the development of new organic materials with tailored properties.

Precursors for Polymeric Materials

Substituted benzaldehydes can be converted into polymerizable monomers. A key reaction in this context is the Knoevenagel condensation, which can be used to synthesize phenylcyanoacrylates from benzaldehydes and cyanoacetates chemrxiv.orgchemrxiv.org. These resulting acrylate monomers can then be copolymerized with other monomers, such as styrene, to produce functional polymers chemrxiv.orgchemrxiv.org.

A study on the synthesis and copolymerization of novel hydroxy, methyl, and methoxy ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates demonstrated the viability of this approach. Specifically, a compound with a 3,5-dimethoxy-4-hydroxy substitution pattern, structurally similar to the title compound, was successfully synthesized and copolymerized with styrene chemrxiv.orgchemrxiv.org. This suggests that this compound could be similarly converted to its corresponding phenylcyanoacrylate derivative and subsequently used in radical copolymerization to create polymers with specific optical or thermal properties.

| Reaction | Monomer Type | Polymerization Method | Potential Polymer Application |

|---|---|---|---|

| Knoevenagel Condensation | Phenylcyanoacrylate | Radical Copolymerization (e.g., with Styrene) | Functional polymers with tailored refractive index or UV absorption |

| Polycondensation | Diol (after reduction of aldehyde) | Step-growth polymerization | Polyesters or Polyurethanes |

Design of Liquid Crystalline Systems

The formation of liquid crystals is highly dependent on molecular shape and intermolecular interactions. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of liquid crystalline compounds environmentaljournals.orgenvironmentaljournals.org. The rigid core provided by the aromatic rings and the imine linkage, often combined with flexible terminal alkyl or alkoxy chains, promotes the formation of mesophases nih.govsapub.orgresearchgate.net.

Substituted benzaldehydes are frequently used as one of the key components in the synthesis of these Schiff base liquid crystals environmentaljournals.orgnih.gov. The nature and position of the substituents on the benzaldehyde ring can significantly influence the transition temperatures and the type of liquid crystalline phase observed tandfonline.com. The chloro, hydroxyl, and methoxy groups of this compound would be expected to impact the polarity, polarizability, and steric interactions of the resulting Schiff base, thereby influencing its mesomorphic behavior. While direct synthesis of liquid crystals from this compound has not been specifically reported, the extensive literature on analogous systems strongly supports its potential in this field environmentaljournals.orgajchem-a.com.

Integration into Functional Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by covalent bonds . Substituted aldehydes are among the most common linkers used in the synthesis of COFs, typically through the formation of imine or hydrazone linkages with amine or hydrazide co-monomers alfa-chemistry.comnih.gov.

The synthesis of COFs is often carried out under solvothermal conditions, where the reversible nature of the imine formation allows for the self-correction and growth of a crystalline framework researchgate.netnih.gov. The geometry of the aldehyde linker dictates the topology of the resulting COF, while the functional groups on the linker line the pores of the framework, determining its chemical properties and potential applications alfa-chemistry.comnih.gov. The chloro and hydroxyl functionalities of this compound could impart specific properties to a COF, such as enhanced gas sorption selectivity, catalytic activity, or sensing capabilities.

As a Synthetic Intermediate for Advanced Chemical Structures

This compound, also known as 5-chlorovanillin, serves as a versatile building block in organic synthesis, enabling the creation of a diverse array of more complex and functionally rich molecules. Its unique substitution pattern on the benzene (B151609) ring, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and strategically placed chloro and methoxy substituents, provides multiple avenues for chemical modification and elaboration. This allows for its incorporation into a variety of advanced chemical structures with applications spanning medicinal chemistry and materials science.

One of the key applications of this compound is in the synthesis of Schiff bases. The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, or Schiff bases. These compounds are not only stable but also possess a wide range of biological activities and are utilized as ligands in coordination chemistry. For instance, the reaction of 3-hydroxy-4-methoxybenzaldehyde with various anilines can yield Schiff bases with potential applications in materials science, such as in the development of novel corrosion inhibitors. rsc.org The synthesis of a Schiff base from 3-hydroxy-4-methoxybenzaldehyde and 4-chloro-3-nitroaniline has been reported, highlighting the utility of this class of compounds. rsc.org

Another significant application lies in the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. chemrevlett.comnih.gov Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. chemrevlett.comufms.br this compound can be employed as the aldehyde component in such reactions to generate chalcones with specific substitution patterns, which can then be further cyclized to form a variety of heterocyclic scaffolds of medicinal interest. chemrevlett.comnih.gov The general structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com

Furthermore, the phenolic hydroxyl group in this compound can be leveraged for the synthesis of functional polymers. Vanillin (B372448) and its derivatives have been successfully used to create photo cross-linkable and smart polymers. nih.gov For example, a Mannich reaction can be employed to introduce additional functional groups onto the aromatic ring, followed by polymerization to yield materials with tunable properties. nih.gov In a reported synthesis, vanillin was reacted with diethylamine and formaldehyde in a Mannich reaction to produce a functional monomer that was subsequently polymerized. nih.gov This approach could be adapted for this compound to develop novel polymers with tailored characteristics for applications in areas such as hydrogels and controlled-release systems. nih.govnih.govnih.gov The crosslinking of chitosan with vanillin, for instance, has been shown to enhance the mechanical properties of the resulting biopolymer films. nih.gov

The reactivity of the aldehyde and hydroxyl groups, combined with the electronic effects of the chloro and methoxy substituents, makes this compound a valuable intermediate for the construction of more intricate molecular architectures. Research continues to explore its potential in the synthesis of novel compounds with diverse and valuable properties.

Representative Reactions of this compound

| Reaction Type | Reactants | Product Class | Potential Applications |

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) | Corrosion Inhibitors, Bioactive Molecules, Ligands for Metal Complexes |

| Claisen-Schmidt Condensation | Acetophenones | Chalcones | Precursors to Flavonoids, Heterocyclic Synthesis, Medicinal Chemistry |

| Mannich Reaction | Formaldehyde, Secondary Amines | Aminomethylated Phenols | Functional Monomers for Polymer Synthesis, Bioactive Molecules |

| Oxidation | Laccase | Hydroxymethine Quinone | Not specified in detail |

Research Findings on the Utility of Vanillin Derivatives in Synthesis

| Starting Material | Reaction | Key Findings | Reference |

| Vanillin | Mannich reaction with diethylamine and formaldehyde | Successful synthesis of a functional monomer, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate, in high yield (97%). | nih.gov |

| Vanillin | Free radical polymerization with N-isopropyl acrylamide and a maleimide photo cross-linker | Production of temperature-responsive photo cross-linkable polymers for hydrogel thin films. | nih.gov |

| 3-Hydroxy-4-methoxybenzaldehyde | Condensation with 4-chloro-3-nitroaniline | Synthesis of a novel Schiff base, 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol, with potential as a corrosion inhibitor. | rsc.org |

| 4-Hydroxy-3-methoxybenzaldehyde | Acid-catalyzed aldol (B89426) condensation with various acetophenones | Synthesis of chalcone derivatives with documented biological importance, including antitumor and antioxidant activities. | ufms.br |

| Vanillin | Cross-linking with Chitosan | Increased the tensile strength of the biopolymer film, indicating improved mechanical properties for applications like active food packaging. | nih.gov |

Emerging Research Avenues and Future Perspectives

Development of Green and Sustainable Synthetic Routes for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For this compound, a key focus of future research will be the establishment of green and sustainable synthetic routes. Currently, specific, optimized synthesis protocols for this compound are not widely reported in the literature, presenting a significant opportunity for process chemistry innovation.

Future research could explore pathways starting from readily available bio-based precursors. For instance, derivatization of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) through selective chlorination represents a plausible route. Green chemistry principles would favor the use of non-toxic solvents, preferably water or bio-solvents, and catalysts that are recyclable and have low environmental impact. The use of enzymatic catalysts or whole-cell biotransformations could also be investigated to achieve high selectivity under mild reaction conditions, minimizing waste and energy consumption. Techniques such as solvent-free reactions or syntheses under microwave or ultrasonic irradiation, which have been successfully applied to other phenolic aldehydes, could also be adapted. nih.govresearchgate.net

Table 1: Potential Green Synthesis Strategies

| Starting Material | Potential Reagents/Catalysts | Green Chemistry Aspect |

| Isovanillin | Mild chlorinating agents, phase transfer catalysts | Atom economy, reduced hazardous waste |

| Guaiacol derivatives | Vilsmeier-Haack formylation with greener reagents | Use of less toxic reagents |

| Lignin-derived monomers | Biocatalytic oxidation and chlorination | Utilization of renewable feedstock |

Investigation of Catalytic Transformations Involving the Compound

The aldehyde and phenol (B47542) functionalities of this compound make it a versatile substrate for a wide array of catalytic transformations. Future research is poised to explore these reactions to generate novel and structurally diverse molecules.

Catalytic hydrogenation or transfer hydrogenation of the aldehyde group could yield the corresponding benzyl (B1604629) alcohol, a valuable intermediate for esters and ethers. Conversely, catalytic oxidation to the carboxylic acid would produce 3-chloro-5-hydroxy-4-methoxybenzoic acid, a potential building block for polymers or pharmacologically active compounds. Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, at the chloro position, would enable the introduction of various carbon-based substituents, significantly expanding the chemical space accessible from this starting material. The phenolic hydroxyl group also offers a handle for catalytic O-alkylation or O-arylation reactions to produce a library of ether derivatives.

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Beyond conventional transformations, the unique electronic properties conferred by the substituent pattern of this compound may lead to unconventional reactivity. The interplay between the electron-donating methoxy (B1213986) and hydroxyl groups and the electron-withdrawing chloro and aldehyde groups can be exploited to design novel reaction pathways.

Future studies could investigate dearomatization reactions under specific catalytic conditions. The aldehyde group could also participate in multicomponent reactions, a powerful tool for generating molecular complexity in a single step. For example, it could be a component in the synthesis of novel heterocyclic scaffolds, such as dihydropyrimidinones (Biginelli reaction) or poly-substituted pyridines (Hantzsch synthesis), under catalytic conditions. The potential for the compound to act as a ligand for metal catalysts in various organic transformations also remains an unexplored and promising area of research.

Integration with High-Throughput Screening Methodologies for New Chemical Entities

The structural features of this compound make it and its potential derivatives attractive candidates for biological screening. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds for biological activity. nih.gov

Future efforts will likely involve the synthesis of a focused library of derivatives based on the this compound scaffold. This library could be generated using the catalytic transformations and novel reaction pathways mentioned previously. The resulting compounds could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential new drug leads. nih.gov The data from these screens, including structure-activity relationships (SAR), would be invaluable for guiding the next cycle of molecular design and synthesis.

Computational Design and Targeted Synthesis of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. In the context of this compound, computational studies can provide significant insights and guide synthetic efforts.

Density functional theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge can inform the design of novel derivatives with tailored electronic and steric properties. For instance, computational models could predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new synthetic methodologies.

Furthermore, molecular docking studies could be used to predict the binding affinity of this compound and its virtual derivatives to the active sites of biological targets. This in silico screening can help to prioritize the synthesis of compounds with the highest probability of being biologically active, thereby saving time and resources. The integration of computational design with targeted synthesis represents a highly efficient strategy for the development of novel chemical entities based on this promising scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, and how can reaction yields be optimized?

The synthesis typically involves selective functionalization of a benzaldehyde precursor. For example, chlorination of 4-methoxybenzaldehyde using sulfuryl chloride (SO₂Cl₂) under controlled temperature (20–25°C) introduces a chlorine atom at the 3-position . Subsequent hydroxylation at the 5-position may require demethylation via acidic or enzymatic hydrolysis. Yield optimization hinges on stoichiometric control of chlorinating agents, reaction time (monitored by TLC/HPLC), and purification via column chromatography using ethyl acetate/hexane gradients. Impurities such as over-chlorinated byproducts can be minimized by adjusting reaction temperature and reagent addition rates .

Q. How can researchers verify the purity and structural integrity of this compound?

Key methods include:

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) to assess purity (>95% by area normalization) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 201.58 for C₈H₇ClO₃) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, OH) influence the reactivity of this compound in nucleophilic aromatic substitution?

The chlorine atom at C3 and hydroxyl at C5 create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack at positions ortho/para to the substituents. Computational studies (DFT) suggest the aldehyde group at C1 directs electrophilic substitution, while the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing transition states . Experimental validation involves reacting the compound with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) and monitoring regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC testing) .

- Solubility differences : Use DMSO stock solutions at ≤1% v/v to avoid solvent interference .

- Structural analogs : Compare with 5-chlorosalicylaldehyde (CAS 635-93-8) to isolate substituent effects .

Control experiments with pure enantiomers (if applicable) and cytotoxicity assays (e.g., MTT on mammalian cells) are critical .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .

- Photostability : Expose to UV light (254 nm) and monitor aldehyde oxidation via FT-IR .

- Humidity tests : Store at 40°C/75% RH for 4 weeks; HPLC quantifies degradation products (e.g., benzoic acid derivatives) .

Recommended storage: airtight containers with desiccants at –20°C .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?